[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol
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Overview
Description
“[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol”, also known as DFPM, is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It has been increasingly studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of DFPM consists of a phenyl group (a ring of six carbon atoms) attached to a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group) via a 3,3-difluoroprop-1-yn-1-yl group (a three-carbon chain with a triple bond and two fluorine atoms attached to the middle carbon atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of DFPM, such as its boiling point, are not specified in the available sources .Scientific Research Applications
- Significance : This reaction provides a versatile approach for synthesizing difluoromethylated compounds, which are valuable in medicinal chemistry and materials science .
Copper-Mediated Oxidative Difluoromethylation of Terminal Alkynes
Photo-Affinity Labeling
Safety and Hazards
DFPM should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
[4-(3,3-difluoroprop-1-ynyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-5-8-1-3-9(7-13)4-2-8/h1-4,10,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNUZJXOJDIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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